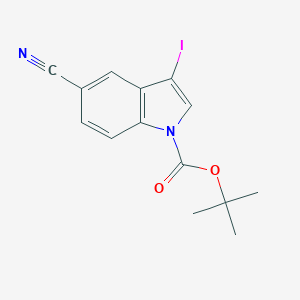

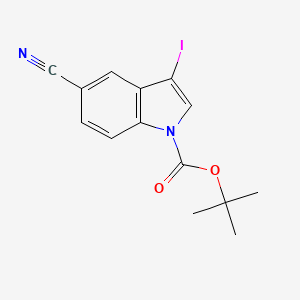

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-cyano-3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-9(7-16)4-5-12(10)17/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADLXNFRAAUWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590136 | |

| Record name | tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864685-26-7 | |

| Record name | 1,1-Dimethylethyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864685-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate CAS 864685-26-7

An In-depth Technical Guide to tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate (CAS 864685-26-7)

Foreword: Unveiling a Strategic Synthetic Intermediate

In the landscape of modern medicinal chemistry, the indole scaffold stands as a quintessential "privileged structure," forming the core of numerous natural products and pharmaceutical agents. The strategic functionalization of this nucleus is paramount to the discovery of novel therapeutics. This guide provides a comprehensive technical overview of This compound , a highly versatile and strategically designed building block. Its unique combination of a protected indole nitrogen, an electron-withdrawing cyano group, and a reactive iodo handle at the key C-3 position makes it an invaluable tool for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its vast reactive potential, and contextualize its application within the demanding framework of drug discovery.

Core Molecular Profile and Physicochemical Properties

The subject of this guide is a multi-functionalized indole derivative designed for subsequent chemical elaboration. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen, preventing unwanted side reactions and increasing solubility in organic solvents. The 5-cyano group acts as a powerful electron-withdrawing moiety, modulating the electronic properties of the indole ring and serving as a synthetic handle for further transformations. Critically, the iodine atom at the C-3 position is the primary locus of reactivity, enabling a host of powerful cross-coupling reactions.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 864685-26-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃IN₂O₂ | [2][3] |

| Molecular Weight | 368.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Data not consistently available; typically a solid. | [4] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [3] |

| Purity | Typically ≥98% |[3][5] |

Interpreting the Spectroscopic Signature

While raw spectral data is proprietary to individual suppliers, a foundational understanding of the expected spectroscopic signature is crucial for compound verification. Based on its structure, the following characteristics can be anticipated:

-

¹H NMR: The spectrum would be characterized by a sharp singlet around 1.6 ppm integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety. The aromatic region (approx. 7.5-8.5 ppm) would display a series of multiplets corresponding to the three protons on the benzene portion of the indole ring. The proton at C-2 would likely appear as a distinct singlet further downfield.

-

¹³C NMR: Key signals would include the carbonyl carbon of the Boc group (~150 ppm), the quaternary carbons of the tert-butyl group, the nitrile carbon (~118 ppm), and multiple signals for the sp² carbons of the indole core. The carbon bearing the iodine (C-3) would exhibit a signal at a significantly higher field (lower ppm value) than the other indole carbons due to the heavy atom effect.

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong absorption band around 2220-2240 cm⁻¹ for the C≡N stretch of the nitrile group. Another strong peak would be observed around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the Boc protecting group.[6]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be readily identifiable at m/z ≈ 368, confirming the molecular weight.[2]

Synthesis: Strategic Iodination of the Indole Core

The preparation of this compound is a prime example of regioselective electrophilic aromatic substitution on an electron-rich heterocyclic system. The C-3 position of the N-Boc protected indole is highly activated towards electrophiles, allowing for precise installation of the iodine atom.

The most common and efficient laboratory-scale synthesis starts from the readily available tert-butyl 5-cyano-1H-indole-1-carboxylate. The key transformation is a direct iodination reaction.

Mechanism of Electrophilic Iodination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The N-Boc protected indole ring is electron-rich, particularly at the C-3 position. The electrophilic iodine source, typically N-Iodosuccinimide (NIS), is often activated by a catalytic amount of a protic acid like p-toluenesulfonic acid (TsOH). The indole's C-3 π-bond attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation by a weak base (such as the solvent or the succinimide anion) restores aromaticity and yields the final 3-iodoindole product.

Caption: Synthetic workflow for the preparation of the title compound.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established methods for indole iodination.[7]

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 5-cyano-1H-indole-1-carboxylate (1.0 eq). Purge the flask with an inert gas (Argon or Nitrogen).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS, 1.2 eq) in one portion, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1-0.2 eq).

-

Causality Note: Using a slight excess of NIS ensures complete consumption of the starting material. The acid catalyst accelerates the reaction by activating the NIS, making it a more potent electrophile.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 12-16 hours).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the acid. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Self-Validation Check: The organic phase should be washed with 10% aqueous sodium thiosulfate (Na₂S₂O₅) solution to remove any unreacted iodine (indicated by the disappearance of any brown/yellow color). Follow with a brine wash to remove residual water.

-

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude material can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

The Reactive Core: A Hub for Cross-Coupling Chemistry

The synthetic value of this compound lies in the versatility of its C(sp²)-I bond. This moiety is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic and modular construction of highly complex indole derivatives.

Caption: Key reaction pathways stemming from the title compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for forming C(sp²)-C(sp²) bonds.[8][9] It enables the introduction of a diverse range of aryl and vinyl substituents at the C-3 position of the indole.

-

Field-Proven Insight: This reaction is a cornerstone for building biaryl scaffolds, which are common motifs in kinase inhibitors and other targeted therapies. The mild reaction conditions and the commercial availability of a vast library of boronic acids make it ideal for generating compound libraries for screening.[10]

-

Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the desired aryl/vinyl boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Execution: Seal the vial and heat the mixture with vigorous stirring (e.g., 80-100 °C) for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling facilitates the formation of a C-C triple bond by reacting the aryl iodide with a terminal alkyne.[11][12] This reaction is invaluable for creating rigid molecular scaffolds and for introducing a functional group that can undergo further chemistry (e.g., click reactions, reductions).

-

Field-Proven Insight: The introduction of an alkyne linker is a common strategy in drug design to probe binding pockets and optimize ligand-receptor interactions. Copper-free Sonogashira conditions are often preferred in late-stage synthesis to avoid potential copper contamination of the final product.[13]

-

Reaction Setup: To a flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-10 mol%).

-

Solvent and Reagents: Dissolve the solids in a suitable solvent like THF or DMF. Add a degassed amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent. Finally, add the terminal alkyne (1.1-1.5 eq).

-

Execution: Stir the reaction under an inert atmosphere at room temperature to 50 °C until completion.

-

Workup and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the residue by flash chromatography.

Buchwald-Hartwig Amination: Accessing 3-Aminoindoles

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling the aryl iodide with a primary or secondary amine.[14][15] This provides direct access to 3-aminoindole derivatives, which are important pharmacophores.

-

Field-Proven Insight: This reaction has largely replaced harsher classical methods for C-N bond formation. The choice of phosphine ligand is critical and often needs to be optimized based on the steric and electronic properties of the specific amine coupling partner.[16]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Execution: Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed.

-

Workup and Purification: Cool the reaction, quench with water or saturated ammonium chloride, and extract with an organic solvent. The product is isolated after standard drying, concentration, and chromatographic purification.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.[4]

-

Hazard Classification (GHS):

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P271: Use only outdoors or in a well-ventilated area.

-

-

Handling Recommendations: All manipulations should be performed inside a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere, as recommended.[3]

Conclusion

This compound is more than just a chemical; it is a testament to strategic molecular design. It provides a stable, versatile, and highly reactive platform for the synthesis of complex indole-based molecules. Its utility in foundational cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—empowers chemists to rapidly generate molecular diversity around the indole C-3 position. For research teams in drug discovery and materials science, mastering the application of this intermediate opens a direct and efficient route to novel chemical entities with significant therapeutic and technological potential.

References

- Vertex AI Search. (n.d.). 5-CYANO-3-IODOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER (CAS 864685-26-7).

- Shanghai Aladdin Biochemical Tech Co.,Ltd. (2024).

- Matrix Fine Chemicals. (n.d.). This compound.

- Scribd. (n.d.). Pharmaceutical PDF.

- Lead Sciences. (n.d.). This compound.

- American Elements. (n.d.). This compound.

- Filo. (2025). Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C..).

- Wikipedia. (n.d.). Sonogashira coupling.

- Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(10), 3254-3255.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Valenti, P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9439-9445.

- Kummeter, M., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4789.

- YouTube. (2021). BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis.

- PubChem. (2017). Spectral Information in PubChem.

- PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.

- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- MDPI. (n.d.). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- Filo. (2025). Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C..).

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

- PubMed. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- SlideShare. (n.d.). Synthesis and Chemistry of Indole.

- Organic Chemistry Portal. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.

- MDPI. (n.d.). tert-Butyl 3-(4-Cyano-5-phenylisothiazol-3-yl)carbazate.

- National Institutes of Health. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence.

- MDPI. (n.d.). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1][5]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling.

- Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.

Sources

- 1. 5-CYANO-3-IODOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 864685-26-7 [chemicalbook.com]

- 2. This compound | CAS 864685-26-7 [matrix-fine-chemicals.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 5. aksci.com [aksci.com]

- 6. Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C .. [askfilo.com]

- 7. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate, a key intermediate in organic synthesis and medicinal chemistry. With a precise molecular weight of 368.174 g/mol , this multi-functionalized indole derivative serves as a versatile building block for the development of complex pharmaceutical agents.[1] This document details its fundamental physicochemical properties, outlines a validated synthetic protocol with mechanistic insights, explores its strategic applications in drug discovery, and provides essential safety and handling information for laboratory professionals.

Molecular Profile and Physicochemical Properties

This compound is a synthetically valuable organic compound featuring a core indole scaffold protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. The structure is further functionalized with a cyano group at the C5 position and an iodine atom at the C3 position, making it a highly activated and versatile substrate for further chemical modification.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 368.174 g/mol | [1] |

| Molecular Formula | C₁₄H₁₃IN₂O₂ | [1][2][3] |

| CAS Number | 864685-26-7 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Boc-3-iodoindole-5-carbonitrile | [1] |

| Typical Purity | ≥97% | [1][2] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place |[2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via electrophilic iodination of its non-iodinated precursor, tert-butyl 5-cyano-1H-indole-1-carboxylate. The C3 position of the N-protected indole ring is highly electron-rich and thus the most reactive site for electrophilic substitution.

Causality of Experimental Choices:

-

Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice as it serves as a mild and efficient source of an electrophilic iodine cation (I⁺).[4] Unlike harsher reagents, NIS operates under gentle conditions, which preserves the sensitive functional groups on the indole scaffold.[4]

-

Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH), can activate the NIS, increasing the reaction rate and ensuring complete conversion.[5][6]

-

Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to dissolve the indole substrate and reagents, facilitating a homogenous reaction environment.

Caption: Experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of tert-butyl 5-cyano-1H-indole-1-carboxylate (1 equivalent) in acetonitrile, add N-Iodosuccinimide (1.1-1.2 equivalents).

-

Initiation: Add a catalytic amount of trifluoroacetic acid (TFA, ~5 mol%) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₅) to quench excess iodine, followed by water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product as a solid.

Applications in Medicinal Chemistry and Drug Development

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[7][8] this compound is a highly valuable intermediate precisely because its functional groups serve as versatile handles for constructing more complex and potent drug candidates.[9]

-

The Iodo Group (C3): The iodine atom at the C3 position is the most synthetically useful feature. It is an ideal leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the precise and efficient introduction of diverse aryl, alkyl, alkynyl, and amino substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

-

The Cyano Group (C5): The nitrile functionality is a versatile precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in drug design. This provides multiple pathways for derivatization to modulate the polarity, solubility, and target-binding properties of the final molecule.[10]

-

The Boc-Protected Indole Core: The Boc group provides robust protection for the indole nitrogen during synthesis, preventing unwanted side reactions.[11] It can be cleanly and selectively removed under acidic conditions late in a synthetic sequence to reveal the N-H group, which can be a critical hydrogen bond donor for receptor binding or a site for further N-alkylation.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[2] It should be protected from light to prevent degradation.[2]

-

Hazards: While a specific safety data sheet (SDS) must be consulted, related functionalized indoles are often classified as causing skin and eye irritation.[12] Inhalation of dust should be avoided. In case of contact, wash the affected area thoroughly with water.

This guide is intended for research and development purposes. All procedures should be carried out with appropriate safety precautions.

References

- This compound.

- tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxyl

- Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. MDPI. [Link]

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- Indole-Containing Metal Complexes and Their Medicinal Applic

- N-Iodosuccinimide (NIS) in Direct Aromatic Iodination.

- Synthesis of functionalized indoles.

- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence.

- tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)

- Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

- N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

- N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Acme Synthetic Chemicals. [Link]

- N -Iodosuccinimide (NIS) Promoted Synthesis of 3-Substituted Indole Derivatives.

- tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxyl

- Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Str

- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate.

Sources

- 1. This compound | CAS 864685-26-7 [matrix-fine-chemicals.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. americanelements.com [americanelements.com]

- 4. calibrechem.com [calibrechem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tert-Butyl 3-iodo-1H-indole-1-carboxylate | 192189-07-4 [sigmaaldrich.com]

An In-Depth Technical Guide to tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications.

Introduction: Strategic Importance in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The strategic functionalization of the indole ring is a cornerstone of modern drug design. This compound (commonly referred to as N-Boc-5-cyano-3-iodoindole) is a highly versatile synthetic intermediate.

The key structural features that underpin its utility are:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It deactivates the indole ring towards unwanted side reactions and directs electrophilic substitution to the C3 position. Furthermore, it can be readily removed under acidic conditions, allowing for subsequent derivatization at the nitrogen atom.

-

The C3-Iodo Group: The iodine atom at the 3-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of a wide array of substituents at this position, providing a powerful tool for structure-activity relationship (SAR) studies.

-

The C5-Cyano Group: The cyano moiety at the 5-position is a versatile functional group. It can act as a hydrogen bond acceptor, participate in various chemical transformations, or serve as a bioisostere for other functional groups.

This unique combination of functional groups makes this compound a valuable precursor for the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors and other targeted therapies.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 864685-26-7 | [2][3][4] |

| Molecular Formula | C₁₄H₁₃IN₂O₂ | [2][3][4] |

| Molecular Weight | 368.17 g/mol | [2][4] |

| Appearance | Off-white to yellow solid | Inferred from similar compounds |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct iodination of its precursor, tert-butyl 5-cyano-1H-indole-1-carboxylate, using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild reaction conditions and high regioselectivity for the C3 position of N-protected indoles.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution reaction. The Boc group on the indole nitrogen reduces the electron density of the pyrrole ring, making it less susceptible to polymerization under acidic conditions. The electron-withdrawing nature of the Boc group also directs the incoming electrophile (I⁺) to the C3 position.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar iodination procedure for an N-Boc protected indole derivative.[5]

Materials:

-

tert-Butyl 5-cyano-1H-indole-1-carboxylate

-

N-Iodosuccinimide (NIS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₅) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl 5-cyano-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF or ACN, add N-Iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x volume of the aqueous phase).

-

Wash the combined organic layers with 10% aqueous Na₂S₂O₅ solution to remove any unreacted iodine, followed by washing with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole core protons, the tert-butyl group, and the aromatic protons. The proton at the C2 position of the indole ring will appear as a singlet. The aromatic protons on the benzene ring will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The tert-butyl group will appear as a sharp singlet at approximately 1.6 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 14 carbon atoms. The carbonyl carbon of the Boc group will be observed around 150 ppm. The carbon bearing the iodine (C3) will be significantly shifted upfield compared to the unsubstituted indole. The nitrile carbon will appear in the characteristic region for nitriles (around 118-120 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

-

~2220 cm⁻¹: C≡N stretching vibration of the nitrile group.

-

~1730 cm⁻¹: C=O stretching vibration of the Boc-carbonyl group.

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the tert-butyl group and aromatic ring.

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The 3-iodo substituent allows for the introduction of diverse functionalities through cross-coupling reactions, enabling the exploration of the chemical space around the indole core.

Caption: Synthetic utility in the generation of diverse kinase inhibitors.

The 5-cyano group can be maintained in the final molecule to act as a key pharmacophoric feature or can be further transformed into other functional groups such as a carboxylic acid or an amine, further expanding the synthetic possibilities.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis and medicinal chemistry. Its well-defined reactivity and the presence of multiple functionalization points make it an invaluable tool for the rapid construction of complex molecular architectures. This guide provides a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery endeavors.

References

- Matrix Fine Chemicals. (n.d.). This compound.

- Lead Sciences. (n.d.). This compound.

- American Elements. (n.d.). This compound.

- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.

- Toste, F. D., & Co-workers. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4825. [Link]

Sources

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the foundational precursor, 5-cyano-1H-indole. Each subsequent transformation—N-protection and regioselective C-3 iodination—is discussed in detail, emphasizing the chemical principles and experimental considerations that ensure a robust and reproducible outcome. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering field-proven insights into the practical execution of this synthetic sequence.

Introduction and Strategic Overview

The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] Functionalized indoles, such as this compound (CAS No: 864685-26-7), are highly valuable intermediates.[2][3][4] The cyano group at the C-5 position and the iodo group at the C-3 position provide orthogonal handles for further molecular elaboration through various cross-coupling reactions, making this compound a versatile precursor for creating diverse chemical libraries.

The synthesis of this target molecule is logically approached through a three-stage sequence. This strategy is designed to first establish the core indole structure with the required cyano functionality, then protect the reactive indole nitrogen to direct subsequent reactions, and finally, introduce the iodine atom with precise regioselectivity.

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of the 5-Cyano-1H-indole Precursor

The journey begins with the synthesis of 5-cyano-1H-indole. While several methods exist, the most common and industrially relevant approach is the cyanation of 5-bromoindole, often via a Rosenmund–von Braun reaction.[1][5]

Causality Behind Experimental Choices:

-

Starting Material: 5-Bromoindole is a commercially available and relatively inexpensive starting material.

-

Cyanating Agent: Copper(I) cyanide (CuCN) is the classic reagent for this transformation. Its use requires high temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP) or Dimethylformamide (DMF).[5][6] The copper facilitates the nucleophilic substitution of the bromide with the cyanide ion.

-

Solvent: NMP is often chosen for its high boiling point and ability to dissolve the reactants, facilitating the reaction which typically requires heating to proceed at a reasonable rate.[6]

Experimental Protocol: Synthesis of 5-Cyano-1H-indole

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromoindole (1.0 eq) and N-methylpyrrolidone (NMP).

-

Reagent Addition: Add copper(I) cyanide (CuCN) (approx. 1.0-1.2 eq) to the mixture.[5]

-

Reaction: Heat the reaction mixture to reflux (a typical temperature is 85°C) and maintain for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[5][6]

-

Work-up: Cool the mixture to room temperature. Quench the reaction by adding aqueous ammonia and stir. This step is crucial for complexing the copper salts and making them water-soluble.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as n-hexane or ethyl acetate.[5][6]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 5-cyano-1H-indole.

Part II: N-Protection with Boc Anhydride

With the 5-cyano-1H-indole in hand, the next critical step is the protection of the indole nitrogen. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of conditions and its facile removal under mild acidic conditions.[7][8]

Causality Behind Experimental Choices:

-

Protecting Group: The Boc group serves two primary functions here. First, it prevents N-iodination in the subsequent step. Second, as an electron-withdrawing group, it modulates the high reactivity of the indole ring, preventing polymerization or side reactions and ensuring a clean, regioselective C-3 iodination.

-

Reagent: Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) is the most common reagent for introducing the Boc group.[8][9]

-

Catalyst/Base: While the reaction can proceed without a base, a catalyst like 4-(dimethylamino)pyridine (DMAP) or a base like triethylamine (TEA) is often used to accelerate the reaction.[9]

Experimental Protocol: N-Boc Protection

-

Setup: Dissolve 5-cyano-1H-indole (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a round-bottom flask.

-

Reagent Addition: Add Boc anhydride (1.1-1.2 eq) to the solution.[9] If used, add a catalytic amount of DMAP or a stoichiometric amount of TEA.

-

Reaction: Stir the mixture at room temperature for 3-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: The residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure tert-butyl 5-cyano-1H-indole-1-carboxylate.

Part III: Regioselective C-3 Iodination

This is the final and most crucial transformation to yield the target compound. The electron-rich indole ring is susceptible to electrophilic substitution, with the C-3 position being the most nucleophilic and kinetically favored site, especially when the nitrogen is protected.[10]

Causality Behind Experimental Choices:

-

Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine (I⁺), making it ideal for this transformation. It is generally easier to handle and more selective than molecular iodine.[11]

-

Solvent: A polar aprotic solvent like DMF is typically used to dissolve the protected indole and the iodinating reagent.[11]

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid (TsOH·H₂O), can be used to activate the NIS and accelerate the electrophilic substitution.[11]

Caption: Simplified mechanism of C-3 iodination on the N-Boc protected indole.

Experimental Protocol: C-3 Iodination

-

Setup: Dissolve tert-butyl 5-cyano-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF in a flask protected from light.[11]

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) to the solution. If desired, add a catalytic amount of TsOH·H₂O (0.2 eq).[11]

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours.[11] Protect the reaction from light to prevent radical side reactions. Monitor for completion by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.[11]

-

Washing: Wash the combined organic layers sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by water and brine.[11]

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, this compound.

Summary of Synthesis Parameters

The following table summarizes the key reaction parameters for the entire synthetic sequence.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Time |

| 1. Cyanation | 5-Bromo-1H-indole | CuCN | NMP / DMF | 85°C to Reflux | 12-16 h |

| 2. N-Protection | 5-Cyano-1H-indole | Boc Anhydride, DMAP (cat.) | DCM / THF | Room Temp. | 3-12 h |

| 3. C-3 Iodination | tert-butyl 5-cyano-1H-indole-1-carboxylate | N-Iodosuccinimide (NIS) | DMF | Room Temp. | 12-16 h |

Conclusion

The synthesis of this compound is a robust and reproducible three-step process that provides access to a highly versatile intermediate for drug discovery and organic synthesis. By understanding the underlying principles of each transformation—from the initial cyanation to the critical N-protection and final regioselective iodination—researchers can confidently and efficiently produce this valuable compound. The protocols described herein are based on established and reliable methodologies, providing a solid foundation for laboratory execution.

References

- AMERICAN ELEMENTS. This compound.

- Matrix Fine Chemicals. This compound.

- Lead Sciences. This compound.

- Venkatanarayana, M., et al. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry.

- Google Patents. (2014). CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways Using 5-Cyanoindole as a Precursor.

- PubMed. Iodine-induced regioselective C-C and C-N bonds formation of N-protected indoles.

- ResearchGate. Site Specific C3‐Alkenylation of Indoles Mediated by In Situ C−H Iodination.

- NINGBO INNO PHARMCHEM CO.,LTD. Innovative Synthesis with Boc Anhydride: Advancing Drug Discovery and Development.

- National Institutes of Health. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug.

- Wikipedia. Di-tert-butyl dicarbonate.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. americanelements.com [americanelements.com]

- 3. This compound | CAS 864685-26-7 [matrix-fine-chemicals.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate physical properties

An In-Depth Technical Guide to tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its core physical and chemical properties, provides validated experimental protocols for its synthesis and purification, discusses its spectroscopic signature, and outlines its strategic applications in organic synthesis. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.

Core Chemical Identity and Properties

This compound is a trifunctionalized indole derivative. The strategic placement of an iodine atom at the C3-position, a cyano group at the C5-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen makes it a highly versatile and valuable intermediate for constructing complex molecular architectures. The iodine serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, the cyano group can be transformed into various other functionalities, and the Boc group provides robust protection of the indole nitrogen while enhancing solubility in organic solvents.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonym | 1-Boc-3-iodoindole-5-carbonitrile | [1] |

| CAS Number | 864685-26-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃IN₂O₂ | [1][2][3] |

| Molecular Weight | 368.17 g/mol | [1][3] |

| InChIKey | GADLXNFRAAUWAD-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)N1C=C(I)C2=CC(=CC=C12)C#N | [1] |

Diagram 1: Annotated Chemical Structure

Caption: Structure of the title compound with key functional groups highlighted.

Physicochemical Data

The physical properties of this compound are characteristic of a moderately complex, protected heterocyclic molecule. It is a solid at ambient temperature and requires specific storage conditions to maintain its integrity.

Table 2: Physical Properties

| Property | Value | Rationale & Comments | Source(s) |

| Appearance | Solid (Form may vary from crystalline solid to oil depending on purity) | The high molecular weight and planar indole core favor a solid state. Analogous compounds are described as solids or sticky oils.[4] | N/A |

| Melting Point | Data not available | Not specified in public literature. Expected to be higher than its non-cyano analogue (tert-butyl 3-iodo-1H-indole-1-carboxylate, m.p. 36-40 °C) due to the polar cyano group. | N/A |

| Boiling Point | Data not available | Expected to decompose at high temperatures before boiling under atmospheric pressure. | N/A |

| Solubility | Soluble in DMF, Ethyl Acetate, Dichloromethane, Chloroform. Insoluble in water. | The Boc group and overall organic character confer solubility in common organic solvents. The indole and cyano groups are polar, but the large nonpolar surface area dominates. | Inferred |

| Purity | Commercially available from 97% to >98% | Supplier data indicates high purity is achievable.[1][3] | [1][3] |

| Storage | Store at 2-8°C, under an inert atmosphere, and protected from light. | Recommended to prevent potential degradation over time. The C-I bond can be light-sensitive.[3] | [3] |

Spectroscopic Characterization Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are proprietary to manufacturers, the expected features can be predicted based on the structure.

-

¹H NMR: The spectrum should show a characteristic singlet for the nine protons of the tert-butyl group around 1.6-1.7 ppm. The aromatic region will display signals corresponding to the protons on the indole ring. The H2 proton will appear as a singlet at a downfield shift. The protons on the benzene ring portion (H4, H6, H7) will show characteristic splitting patterns (doublets and doublet of doublets) consistent with the 1,2,4-trisubstituted pattern.

-

¹³C NMR: The spectrum will show distinct signals for all 14 carbon atoms. Key signals include the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc group (~148-150 ppm), the cyano carbon (~118-120 ppm), and the carbon bearing the iodine (C3), which will appear at a significantly upfield shift (~60-70 ppm) due to the heavy atom effect.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A strong absorption around 1730-1750 cm⁻¹ will correspond to the C=O stretch of the Boc-carbamate.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z 368.0, with the characteristic isotopic pattern for a molecule containing one iodine atom.

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound involves the direct electrophilic iodination of the corresponding C3-unsubstituted precursor, tert-butyl 5-cyano-1H-indole-1-carboxylate.

Expertise & Causality in Protocol Design

The selection of N-Iodosuccinimide (NIS) as the iodinating agent is deliberate; it is an easy-to-handle, solid electrophilic iodine source that is highly effective for iodinating electron-rich heterocycles like indoles.[5] The reaction is typically performed in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) to ensure the solubility of the starting materials and reagents.[5] The addition of a catalytic amount of a strong acid, such as p-Toluenesulfonic acid (TsOH·H₂O), is often employed to activate the NIS, thereby accelerating the rate of electrophilic substitution at the electron-rich C3 position of the indole core.[5]

Diagram 2: Synthesis & Purification Workflow

Sources

- 1. This compound | CAS 864685-26-7 [matrix-fine-chemicals.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. tert-Butyl 3-iodo-1H-indole-1-carboxylate | 192189-07-4 [sigmaaldrich.com]

- 5. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate: Properties, Synthesis, and Reactivity

Executive Summary: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic functionalization of this heterocycle is paramount for developing novel therapeutic agents. This guide provides an in-depth technical overview of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate, a highly versatile and strategically designed synthetic intermediate. Its unique architecture, featuring an N-Boc protecting group, a C5-cyano moiety, and a C3-iodo handle, offers orthogonal reactivity that researchers can exploit for the systematic construction of complex molecular libraries. We will explore its fundamental properties, provide a validated synthetic protocol, and delve into its extensive utility in palladium-catalyzed cross-coupling reactions, which are central to modern drug discovery.

Introduction

This compound (CAS No: 864685-26-7) is a key building block for chemists engaged in the synthesis of functionalized indole derivatives.[2][3] The molecule's design is a masterclass in synthetic strategy:

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen. This prevents unwanted side reactions at the nitrogen during subsequent transformations and enhances the solubility of the indole intermediate in common organic solvents. Its straightforward removal under acidic conditions provides a late-stage vector for further diversification.

-

The C3-Iodo Group: The iodine atom at the C3 position is the primary reactive handle for transition metal-catalyzed cross-coupling reactions.[1][4] Aryl iodides are among the most reactive halides in catalytic cycles, allowing for efficient bond formation under mild conditions.[5] This position is ideal for introducing aryl, heteroaryl, alkynyl, and amino substituents.

-

The C5-Cyano Group: The nitrile functionality at the C5 position is a versatile synthetic precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to various heterocycles. Its electron-withdrawing nature also influences the reactivity of the indole ring.

This combination of functionalities makes the title compound an invaluable precursor for creating diverse libraries of compounds for screening in drug development programs.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Proper characterization is essential for confirming identity and purity before its use in subsequent synthetic steps.

| Property | Value | Reference(s) |

| CAS Number | 864685-26-7 | [3][6] |

| Molecular Formula | C₁₄H₁₃IN₂O₂ | [3][6] |

| Molecular Weight | 368.17 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 1-Boc-3-iodoindole-5-carbonitrile | [6] |

| Appearance | Yellow to brown solid or semi-solid | [7] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [3][8] |

Spectroscopic Characterization (Expected):

-

¹H NMR: The spectrum would feature a singlet for the tert-butyl protons around 1.7 ppm. Aromatic protons on the indole core would appear between 7.5 and 8.5 ppm, with distinct coupling patterns. A singlet for the C2-proton would be expected around 8.0 ppm.

-

¹³C NMR: Key signals would include the quaternary carbons of the tert-butyl group (~28 ppm and ~85 ppm), the nitrile carbon (~118 ppm), and the C-I carbon at a low field (~70-80 ppm). Aromatic carbons and the carbonyl carbon (~149 ppm) would also be present.

-

IR Spectroscopy: Characteristic peaks would include a strong C≡N stretch around 2230 cm⁻¹, a strong C=O stretch for the carbamate around 1730 cm⁻¹, and C-H and C-N stretches in their respective regions.

Synthesis and Purification

The most logical and efficient synthesis of the title compound involves a two-step sequence starting from 5-cyanoindole: (1) Boc protection of the indole nitrogen, followed by (2) regioselective iodination at the C3 position.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol is adapted from analogous procedures for the C3-iodination of N-Boc protected indoles.[9]

-

Dissolution: In a round-bottom flask protected from light, dissolve 1.0 equivalent of tert-butyl 5-cyano-1H-indole-1-carboxylate in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add 1.2 equivalents of N-Iodosuccinimide (NIS). Follow this with the addition of a catalytic amount (0.1-0.2 equivalents) of p-Toluenesulfonic acid monohydrate (TsOH·H₂O). The use of an acid catalyst is crucial as it facilitates the electrophilic substitution by activating the NIS reagent.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3x). The bicarbonate quench neutralizes the acidic catalyst.

-

Washing: Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₅) to remove any unreacted iodine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the exceptional reactivity of the C3-iodo group in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[1][10][11][12]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki reaction couples the 3-iodoindole with an organoboron species (typically a boronic acid or ester) to form a new C-C bond.[12] This is arguably the most widely used method for constructing biaryl and heteroaryl-aryl linkages in drug discovery.[13]

Causality: The reaction requires a Pd(0) catalyst, a suitable phosphine ligand to stabilize the catalyst and facilitate the reaction steps, and a base. The base is critical for activating the organoboron species to facilitate the transmetalation step, which is often rate-limiting.[12]

Representative Protocol:

-

To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Evacuate and backfill the vessel with an inert gas.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water.

-

Heat the mixture (typically 80-100 °C) until the starting material is consumed.

-

After cooling, perform an aqueous workup and purify by chromatography.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is the premier method for attaching terminal alkynes to aryl halides, forming conjugated enynes and aryl-alkynes.[5][11] This reaction is invaluable for creating rigid scaffolds and introducing functionalities for click chemistry.

Causality: This reaction typically employs a dual catalytic system.[5] The palladium catalyst orchestrates the main cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst activates the alkyne, forming a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex.[11] A mild amine base is used both as a solvent and to neutralize the HX byproduct.

Representative Protocol:

-

Combine this compound (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 eq.), and a copper co-catalyst such as CuI (0.04 eq.) in a flask.

-

Evacuate and backfill with an inert gas.

-

Add a solvent like triethylamine or a THF/diisopropylamine mixture, followed by the terminal alkyne (1.2 eq.).

-

Stir at room temperature or with gentle heating until completion.

-

Filter the reaction mixture through celite, concentrate, and purify.

Palladium-Catalyzed Buchwald-Hartwig Amination

For the synthesis of N-aryl and N-heteroaryl compounds, the Buchwald-Hartwig amination is the gold standard.[10][14][15] It allows for the coupling of the 3-iodoindole with a vast range of primary and secondary amines.

Causality: This reaction requires a palladium catalyst, a sterically demanding and electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄). The bulky ligand is essential for promoting the reductive elimination step, which is often challenging for C-N bond formation, while the strong base is needed to deprotonate the amine for coordination to the palladium center.[14][16]

Representative Protocol:

-

Charge a reaction tube with the palladium precatalyst, a suitable ligand, and the base (e.g., sodium tert-butoxide).

-

Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).

-

Seal the tube, evacuate, and backfill with argon.

-

Add a degassed anhydrous solvent such as toluene or dioxane.

-

Heat the reaction mixture (typically 80-110 °C) for the specified time.

-

Cool, quench with water, extract the product, and purify.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar iodo- and cyano-indoles suggests appropriate precautions should be taken.[17][18]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[8] Analogous compounds are classified as skin and eye irritants.[17][18]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[3] Protect from light and moisture to prevent degradation. Store under an inert atmosphere (e.g., argon) for long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, multifunctional building block for synthetic and medicinal chemistry. Its well-defined reactive sites allow for selective and sequential functionalization, providing a robust platform for the synthesis of complex indole derivatives. The C3-iodo group serves as a reliable linchpin for introducing molecular diversity through robust palladium-catalyzed cross-coupling reactions, while the cyano and N-Boc groups offer additional opportunities for modification. For researchers aiming to develop novel indole-based compounds, a thorough understanding of this intermediate's properties and reactivity is an essential prerequisite for success.

References

- Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.

- American Elements. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.

- de la Cruz, R., Martínez-Díaz, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.

- ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.

- Matrix Fine Chemicals. (n.d.). This compound.

- Lead Sciences. (n.d.). This compound.

- Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar. [Link]

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.

- Wikipedia. (n.d.). Sonogashira coupling.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Inam, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

- Ma, G., et al. (n.d.).

- Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Link]

- Bak, A., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Wikipedia. (n.d.). Suzuki reaction.

- Nuno, M. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

- Herraiz, M. T., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug.

- Wuyan Pharmaceutical Technology. (n.d.). tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.

Sources

- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. This compound | CAS 864685-26-7 [matrix-fine-chemicals.com]

- 7. tert-Butyl 3-iodo-1H-indole-1-carboxylate | 192189-07-4 [sigmaaldrich.com]

- 8. fishersci.fr [fishersci.fr]

- 9. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. mdpi.com [mdpi.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. ias.ac.in [ias.ac.in]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its unique trifunctional nature, featuring a protected indole nitrogen, a cyano group, and an iodine atom, makes it a versatile building block for complex molecular architectures. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its safety profile to ensure its responsible and safe handling in a research and development setting.

Chemical & Physical Properties

A clear understanding of the physical and chemical properties of a compound is the foundation of its safe handling. The table below summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 864685-26-7 | [1][2] |

| Molecular Formula | C₁₄H₁₃IN₂O₂ | [1][2] |

| Molecular Weight | 368.17 g/mol | [1] |

| Appearance | Solid (form may vary) | [3] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C, in a dark place, under an inert atmosphere | [1] |

Hazard Identification and GHS Classification (Inferred)

Due to the absence of a specific SDS, the following Globally Harmonized System (GHS) classification is inferred from structurally related iodo- and cyano-substituted indole derivatives. Researchers must treat this compound with the caution warranted by these potential hazards.

Pictogram:

Signal Word: Warning

Potential Hazard Statements:

-

H302: Harmful if swallowed. The cyano group (-CN) can release cyanide in the body, which is highly toxic.

-

H315: Causes skin irritation. Halogenated organic compounds can be irritating to the skin upon prolonged contact.

-

H319: Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation.

-

H335: May cause respiratory irritation. Inhalation of dust or powder may irritate the respiratory tract.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with compounds of unknown toxicity. The following handling procedures and PPE are mandatory.

Engineering Controls

-

Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

-

Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated.

-

Skin and Body Protection: A lab coat must be worn. For larger scale operations, consider the use of chemical-resistant aprons or suits.

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is recommended.

First-Aid Measures

In the event of exposure, immediate action is crucial.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion of this compound will likely produce hazardous decomposition products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen iodide (HI).

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Stability and Reactivity

Understanding a compound's stability and reactivity is key to preventing hazardous situations.

-

Chemical Stability: Stable under recommended storage conditions (2-8°C, dark, inert atmosphere).

-

Conditions to Avoid: Avoid exposure to light, heat, and moisture.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: As mentioned, combustion can produce toxic gases such as carbon oxides, nitrogen oxides, hydrogen cyanide, and hydrogen iodide.

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep in a dark place, under an inert atmosphere, and refrigerated at 2-8°C.[1]

-

Disposal: Dispose of this compound and its contaminated packaging in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Conclusion

This compound is a valuable synthetic intermediate that demands a high level of safety awareness. While a comprehensive SDS is not currently available, by understanding its chemical structure and extrapolating from similar compounds, a robust safety protocol can be established. Adherence to the guidelines outlined in this technical guide will help to ensure the safe and effective use of this compound in your research endeavors. Always prioritize caution and consult with your EHS department for any specific questions or concerns.

References

- Lead Sciences.

- American Elements.

- Matrix Fine Chemicals.

Sources

A Technical Guide to the Spectral Characteristics of tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted introduction of functional groups onto the indole ring is a key strategy in drug discovery, allowing for the fine-tuning of pharmacological properties. tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is a highly functionalized indole derivative of significant interest as a versatile building block. The presence of the cyano group, the iodine atom, and the Boc-protecting group offers a multitude of synthetic handles for further molecular elaboration. This guide provides an in-depth analysis of the expected spectral characteristics of this compound, offering a foundational understanding for its identification, characterization, and utilization in complex synthetic pathways.

Molecular Structure and Key Features

This compound (CAS Number: 864685-26-7; Molecular Formula: C₁₄H₁₃IN₂O₂) is an N-Boc protected 3,5-disubstituted indole. The key structural features that dictate its spectral properties are:

-

Indole Core: The bicyclic aromatic system forms the foundational structure.

-

Iodine at C3: The heavy iodine atom significantly influences the electronic environment of the pyrrole ring and is a key feature in mass spectrometry due to its isotopic pattern.

-

Cyano Group at C5: This electron-withdrawing group affects the chemical shifts of the protons on the benzene ring in NMR spectroscopy and exhibits a characteristic absorption in the IR spectrum.

-

tert-Butoxycarbonyl (Boc) Group at N1: This bulky protecting group influences the conformation of the molecule and gives rise to a strong, characteristic signal in both ¹H and ¹³C NMR spectra, as well as a prominent carbonyl stretch in the IR spectrum.

Predicted Spectral Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

2.1.1. ¹H NMR Spectroscopy